Neoundecanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

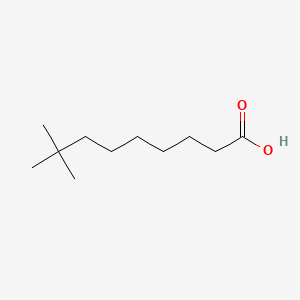

Neoundecanoic acid is a synthetic highly branched organic acid, often referred to as a trialkyl acetic acid. It is a mixture of carboxylic acids with the common structural formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . This compound is known for its high hydrophobicity, excellent outdoor durability, and improved viscosity control .

準備方法

Synthetic Routes and Reaction Conditions: Neoundecanoic acid is synthesized by reacting an olefin with high purity carbon monoxide under high pressure in the presence of an acidic-type catalyst . The starting olefins for this compound are typically isobutylene and nonene .

Industrial Production Methods: The industrial production of this compound involves a similar process, where the olefin undergoes hydroformylation followed by hydrogenation to produce the final acid . This method ensures high yield and purity of the product.

化学反応の分析

Types of Reactions: Neoundecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Acid chlorides and anhydrides are typical reagents for esterification and amidation reactions.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Esters and amides.

科学的研究の応用

Neoundecanoic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of neoundecanoic acid, particularly in its antifungal applications, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to changes in fatty acid, phospholipid, and ergosterol synthesis . This results in increased levels of reactive oxygen species (ROS), causing damage to the cell membrane and cell wall .

類似化合物との比較

Undecanoic acid (C₁₁H₂₂O₂): A saturated medium-chain fatty acid with known antifungal effects.

Neodecanoic acid (C₁₀H₂₀O₂): Another highly branched synthetic acid with similar properties.

Uniqueness: Neoundecanoic acid stands out due to its highly branched structure, which imparts superior properties such as high hydrophobicity, excellent outdoor durability, and better viscosity control compared to its linear counterparts .

生物活性

Neoundecanoic acid, also known as neodecanoate, is a medium-chain fatty acid with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. It is characterized by its branched structure and has been studied for its various biological activities, including antimicrobial, herbicidal, and potential therapeutic effects. This article synthesizes the current knowledge on the biological activity of this compound, supported by data tables and case studies.

- Molecular Structure : this compound is a branched-chain carboxylic acid.

- Solubility : It is practically insoluble in water and exhibits weak acidity (pKa ≈ 5.17) .

- Physical Characteristics : The compound has a polar surface area of 37.3 Ų and a logP value indicating moderate lipophilicity .

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study investigated its modification in antimicrobial peptides, resulting in enhanced antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The modified peptide exhibited high stability and reduced hemolytic activity, indicating its potential as a clinical antibacterial agent .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | 18 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

2. Herbicidal Activity

This compound has been identified as an effective post-emergent herbicide. Research indicates that it selectively targets various weeds without harming certain crops like cotton and soybeans. Its herbicidal mechanism involves disrupting the physiological processes of unwanted plants, leading to effective weed management in agricultural settings .

| Target Weed | Crop Tolerance | Application Rate (g/ha) |

|---|---|---|

| Ryegrass | High | 500 |

| Pigweed | Moderate | 300 |

| Wild Mustard | Low | 200 |

3. Antitumor Activity

Recent studies have explored this compound's potential in cancer therapy, specifically in the formulation of liposomal drug delivery systems. For instance, cis-bis(neodecanoato)(trans-(R,R)-1,2-diaminocyclohexane)platinum(II) complexes have demonstrated significant antitumor activity against cisplatin-resistant tumors in preclinical models . The efficacy of these formulations was assessed through various dosing regimens.

Case Study 1: Antimicrobial Peptide Modification

A research team modified PMAP-23RI with decanoic acid to enhance its antimicrobial properties. The resulting peptide, PMAP-23RI-Dec, showed improved antibacterial activity while maintaining low cytotoxicity levels. This case highlights the potential of this compound derivatives in developing new antimicrobial therapies .

Case Study 2: Herbicide Development

This compound was tested as a post-emergent herbicide across several crops. Results indicated that it effectively controlled weed populations while preserving crop yield, showcasing its dual utility in agriculture .

特性

CAS番号 |

93843-15-3 |

|---|---|

分子式 |

C11H22O2 |

分子量 |

186.29 g/mol |

IUPAC名 |

8,8-dimethylnonanoic acid |

InChI |

InChI=1S/C11H22O2/c1-11(2,3)9-7-5-4-6-8-10(12)13/h4-9H2,1-3H3,(H,12,13) |

InChIキー |

PCVAKFVNCSPYNN-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)CCCCCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。